molecular formula C6H14ClNO2 B3417857 (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride CAS No. 1161437-13-3

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Katalognummer: B3417857
CAS-Nummer: 1161437-13-3
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: MIDIYKXNTKNGBP-JMWSHJPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride typically involves the asymmetric hydrogenation of cyclohexene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve hydrogen gas under pressure, a suitable solvent, and a chiral catalyst such as rhodium or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-cis-2-Aminocyclohexanol hydrochloride
  • (1S,2S)-2-Aminocyclohexanol
  • ®-2-aminocyclohexanol

Uniqueness

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .

Eigenschaften

CAS-Nummer

1161437-13-3

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

(1R,2S,3R)-3-aminocyclohexane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1

InChI-Schlüssel

MIDIYKXNTKNGBP-JMWSHJPJSA-N

SMILES

C1CC(C(C(C1)O)O)N.Cl

Isomerische SMILES

C1C[C@H]([C@@H]([C@@H](C1)O)O)N.Cl

Kanonische SMILES

C1CC(C(C(C1)O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.